molecular formula C8H15NO2 B14385233 3-Oxo-2-propylpentanamide CAS No. 90124-66-6

3-Oxo-2-propylpentanamide

Cat. No.: B14385233
CAS No.: 90124-66-6
M. Wt: 157.21 g/mol
InChI Key: SFUJTGANZZZEDQ-UHFFFAOYSA-N
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Description

3-Oxo-2-propylpentanamide is an organic compound that belongs to the class of amides It features a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to a propyl group and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-propylpentanamide can be achieved through several methods. One common approach involves the amidation reaction between isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction proceeds by evaporating the alcohol generated during the process, and the excess isobutyryl acetate is recycled to obtain high-purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be green and efficient, avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of atom economy, making it environmentally friendly and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-propylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides and esters.

Mechanism of Action

The mechanism of action of 3-Oxo-2-propylpentanamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound induces apoptosis and cell cycle arrest by decreasing the expression of G protein-coupled estrogen receptor (GPER) in breast cancer cells . This leads to the activation of apoptotic pathways and inhibition of cell proliferation.

Properties

CAS No.

90124-66-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-oxo-2-propylpentanamide

InChI

InChI=1S/C8H15NO2/c1-3-5-6(8(9)11)7(10)4-2/h6H,3-5H2,1-2H3,(H2,9,11)

InChI Key

SFUJTGANZZZEDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)CC)C(=O)N

Origin of Product

United States

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